[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrrolidine ring substituted with a trifluoromethyl group and a methanol moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated building blocks in a cycloaddition reaction. For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions can yield trifluoromethylated pyrazoles . This approach can be adapted for the synthesis of pyrrolidine derivatives by selecting suitable starting materials and optimizing reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of metal catalysts, such as copper or palladium, can enhance the yield and selectivity of the desired product. Additionally, purification steps, including crystallization and chromatography, are essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrrolidine ring can lead to the formation of different substituted pyrrolidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield trifluoromethylated aldehydes or acids, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride can be compared with other trifluoromethylated compounds, such as:
These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties. this compound stands out due to its pyrrolidine ring, which can offer different reactivity and interaction profiles compared to aromatic systems.
Properties
IUPAC Name |
[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-11)10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGHWMQQRLUJS-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.